[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in membrane structure and function. This specific compound, this compound, consists of a stearic acid (18:0) and a homo-gamma-linolenic acid (20:3) with double bonds at the 8th, 11th, and 14th positions in the Z configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with stearic acid and homo-gamma-linolenic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extraction process typically uses solvents like hexane or ethanol. The extracted phosphatidylcholines are then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the homo-gamma-linolenic acid moiety can be oxidized to form hydroperoxides.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release free fatty acids and glycerophosphocholine.
Substitution: The choline headgroup can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the reagents used.
Scientific Research Applications
[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Used in the formulation of liposomes for drug delivery systems
Mechanism of Action
The mechanism of action of [(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The homo-gamma-linolenic acid moiety can be metabolized to produce bioactive lipid mediators that modulate inflammatory responses. The choline headgroup can interact with membrane proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
PC(180/204(8Z,11Z,14Z,17Z)): Contains an additional double bond in the fatty acid chain.
PC(180/205(5Z,8Z,11Z,14Z,17Z)): Contains five double bonds in the fatty acid chain.
PC(180/181(9Z)): Contains a monounsaturated fatty acid
Uniqueness
[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of stearic acid and homo-gamma-linolenic acid, which imparts distinct physical and chemical properties. The presence of three double bonds in the homo-gamma-linolenic acid moiety makes it particularly susceptible to oxidation, which can be advantageous or disadvantageous depending on the application .
Properties
Molecular Formula |
C46H86NO8P |
---|---|
Molecular Weight |
812.1 g/mol |
IUPAC Name |
[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,44H,6-13,15,17-19,21,23-24,26,28-43H2,1-5H3/b16-14-,22-20-,27-25-/t44-/m1/s1 |
InChI Key |
VGSUMLIRUGDCTF-NSMRCOLJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.